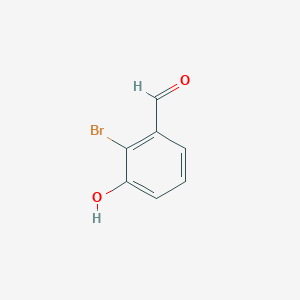

2-Bromo-3-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXPHMPERMIICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395411 | |

| Record name | 2-Bromo-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196081-71-7 | |

| Record name | 2-Bromo-3-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196081717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-3-hydroxybenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9D2GQC4CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Bromo-3-hydroxybenzaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount for successful synthesis, formulation, and biological application. This technical guide provides an in-depth overview of the known physical and chemical properties of 2-Bromo-3-hydroxybenzaldehyde (CAS No: 196081-71-7), a valuable intermediate in organic synthesis.

Core Physicochemical Properties

This compound is a solid at room temperature.[1] Its key identifying and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₂ | [1][2][3] |

| Molecular Weight | 201.02 g/mol | [2][3] |

| CAS Number | 196081-71-7 | [1][2][3][4] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid (at 20°C) | [1] |

| Melting Point | 149-153°C | [1] |

| Polar Surface Area | 37.3 Ų | [2] |

| Complexity | 127 | [2] |

| SMILES | O=CC1=CC=CC(O)=C1Br | [5] |

| InChI | InChI=1S/C7H5BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | [2] |

| InChIKey | OHXPHMPERMIICA-UHFFFAOYSA-N | [2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 3-hydroxybenzaldehyde (B18108). The following protocol is a general procedure:

-

Reaction Setup : Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (B1210297) (6.72 g, 0.08 mol) in acetic acid (40 mL).[4]

-

Dissolution : Warm the suspension until a clear solution is formed, and then allow it to cool to room temperature.[4]

-

Bromination : Slowly add a solution of bromine (10 mL) in glacial acetic acid dropwise to the mixture over a period of 15 minutes.[4]

-

Reaction Time : Continue to stir the reaction mixture for 2 hours after the addition of bromine is complete.[4]

-

Workup : Pour the reaction mixture into ice water and extract the product with dichloromethane (B109758) (3 x 50 mL).[4]

-

Purification : Combine the organic phases, dry them over anhydrous Na₂SO₄, and concentrate the solution. Recrystallize the resulting residue from dichloromethane to yield the final product.[4]

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[6]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition : For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹H NMR Data (400 MHz, DMSO-d₆) : δ 10.30 (s, 1H), 7.54-7.51 (m, 1H), 7.39-7.35 (m, 1H), 7.31-7.27 (m, 1H), 5.90 (s, 1H).[4]

Infrared (IR) Spectroscopy:

-

Sample Preparation : Prepare the sample as a KBr pellet or a Nujol mull. For a Nujol mull, grind a small amount of the solid sample with a drop of Nujol to form a paste, then place it between two salt plates (e.g., NaCl or KBr).[6]

-

Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition : Record a background spectrum and then the sample spectrum. The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).[6]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the key structural identifiers of this compound.

References

An In-depth Technical Guide to 2-Bromo-3-hydroxybenzaldehyde (CAS: 196081-71-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in organic synthesis. Its unique substitution pattern, featuring ortho-bromo and meta-hydroxyl groups relative to the aldehyde, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and safety information for this compound, with a focus on its application in the development of novel therapeutic agents, particularly antimalarial benzoxaboroles.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 196081-71-7 | [2][3] |

| Molecular Formula | C₇H₅BrO₂ | [2][3] |

| Molecular Weight | 201.02 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Melting Point | 149-153 °C | [1] |

| Flash Point | 148 °C | [4] |

| Appearance | White to yellow solid | [1] |

| Storage | Store at 2°C - 8°C, keep under inert gas (Nitrogen), protect from light | [4] |

Synthesis

The primary synthetic route to this compound is through the electrophilic bromination of 3-hydroxybenzaldehyde (B18108). The reaction is typically carried out in acetic acid with bromine, using iron powder as a catalyst and sodium acetate (B1210297) as a scavenger for the hydrogen bromide byproduct.[3][5]

Experimental Protocol: Synthesis of this compound[3][5]

Materials:

-

3-hydroxybenzaldehyde

-

Iron powder

-

Sodium acetate

-

Glacial acetic acid

-

Bromine

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in glacial acetic acid (40 mL).

-

Warm the suspension until a clear solution is formed, then cool to room temperature.

-

Slowly add a solution of bromine (2.1 mL, 0.04 mol) in glacial acetic acid (10 mL) dropwise to the reaction mixture over 15 minutes with constant stirring.

-

Continue stirring the reaction mixture for 2 hours at room temperature.

-

Upon completion of the reaction (monitored by TLC), pour the mixture into ice water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

The crude product can be purified by recrystallization from dichloromethane to yield this compound.

Yield: Approximately 28%.[3]

Caption: Synthetic workflow for this compound.

Spectral Data

The structural identity of this compound is confirmed by spectroscopic analysis.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| 10.30 ppm | s | 1H | Aldehyde proton (-CHO) | [3] |

| 7.54-7.51 ppm | m | 1H | Aromatic proton | [3] |

| 7.39-7.35 ppm | m | 1H | Aromatic proton | [3] |

| 7.31-7.27 ppm | m | 1H | Aromatic proton | [3] |

| 5.90 ppm | s | 1H | Hydroxyl proton (-OH) | [3] |

| Solvent: DMSO-d₆, Frequency: 400 MHz |

Applications in Drug Discovery

While direct biological activity of this compound is not extensively reported in peer-reviewed literature, its primary value lies in its role as a versatile intermediate for the synthesis of bioactive molecules.

Precursor for Antimalarial Benzoxaboroles

A significant application of this compound is in the synthesis of benzoxaboroles, a class of compounds that have shown potent antimalarial activity.[3][6] The synthesis of these compounds often involves the transformation of the aldehyde and hydroxyl groups of the starting material into the characteristic benzoxaborole ring system. These antimalarial benzoxaboroles have been found to target the leucyl-tRNA synthetase of Plasmodium falciparum, inhibiting protein synthesis and leading to parasite death.[6]

Caption: Pathway from starting material to antimalarial action.

Potential as a Scaffold for Bromodomain Inhibitors

While there is a mention of this compound having anti-cancer properties by inhibiting bromodomains, this claim originates from a commercial supplier and is not yet substantiated by published research.[4] However, the general class of substituted benzaldehydes is of interest in the development of inhibitors for various protein targets, including bromodomains. Bromodomain-containing proteins are epigenetic readers that play crucial roles in transcriptional regulation and are implicated in cancer and inflammatory diseases.[7][8] The development of small molecule inhibitors that can selectively target these domains is an active area of research. The structure of this compound provides a potential starting point for the design and synthesis of novel bromodomain inhibitors.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.[9]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[9]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off immediately with soap and plenty of water.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its established role as a precursor to potent antimalarial benzoxaboroles highlights its significance in drug discovery and development. While further research is needed to validate other potential biological activities, its chemical properties and reactivity make it a compound of high interest for medicinal chemists and researchers in the pharmaceutical sciences. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. 196081-71-7 this compound AKSci J94161 [aksci.com]

- 2. This compound | C7H5BrO2 | CID 3714674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 196081-71-7 [chemicalbook.com]

- 4. 2-Bromo-3-hydroxy-benzaldehyde | 196081-71-7 | WHA08171 [biosynth.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. escholarship.org [escholarship.org]

- 7. Dual Screening of BPTF and Brd4 Using Protein-Observed Fluorine NMR Uncovers New Bromodomain Probe Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-3-hydroxybenzaldehyde: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-Bromo-3-hydroxybenzaldehyde (CAS No: 196081-71-7), a significant building block in the synthesis of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Physicochemical Properties

This compound is a substituted aromatic aldehyde. Its physicochemical properties are summarized in the table below. It is a solid at room temperature and is classified as a dangerous good for transport.[1] Data for some properties have been inferred from closely related isomers due to limited availability in the literature for this specific compound.

| Property | Value | Reference |

| CAS Number | 196081-71-7 | [1][2] |

| Molecular Formula | C₇H₅BrO₂ | [2] |

| Molecular Weight | 201.02 g/mol | [2] |

| Melting Point | 149-153 °C | [1] |

| Physical Form | Solid | [1] |

| Exact Mass | 199.94729 Da | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The available data is presented below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals corresponding to the aromatic protons, the aldehyde proton, and the hydroxyl proton.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.30 | s | 1H | Aldehyde (-CHO) |

| 7.54-7.51 | m | 1H | Aromatic (Ar-H) |

| 7.39-7.35 | m | 1H | Aromatic (Ar-H) |

| 7.31-7.27 | m | 1H | Aromatic (Ar-H) |

| 5.90 | s | 1H | Hydroxyl (-OH) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 3-hydroxybenzaldehyde (B18108). It has been noted that this reaction can also yield the 2-bromo-5-hydroxybenzaldehyde (B121625) isomer.[4]

Experimental Protocol: Bromination of 3-Hydroxybenzaldehyde

This protocol outlines a general procedure for the synthesis of this compound.[3]

Materials:

-

3-Hydroxybenzaldehyde

-

Iron powder

-

Sodium acetate (B1210297)

-

Acetic acid

-

Bromine

-

Anhydrous Sodium Sulfate

-

Ice

Procedure:

-

Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in acetic acid (40 mL).

-

Warm the suspension until a clear solution is formed, then cool to room temperature.

-

Slowly add a solution of bromine in glacial acetic acid (10 mL) dropwise over 15 minutes.

-

Stir the reaction mixture for 2 hours after the addition is complete.

-

Pour the reaction mixture into ice water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic phases and dry over anhydrous Na₂SO₄.

-

Concentrate the organic phase to obtain the crude product.

-

Recrystallize the crude product from dichloromethane to yield pure this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds, most notably as a precursor for a class of benzoxaborole antimalarial agents.[3] Benzoxaboroles are a class of boron-heterocyclic compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities.

Role in the Synthesis of Antimalarial Benzoxaboroles

The development of novel antimalarial drugs is a critical area of research. Benzoxaboroles have emerged as a promising class of compounds with potent antimalarial activity. This compound can serve as a key starting material for the synthesis of these complex molecules. The general synthetic strategy involves the conversion of the aldehyde to a hydroxymethyl group, followed by cyclization to form the benzoxaborole ring system.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Hazard Statements:

-

Harmful if swallowed

-

Harmful in contact with skin

-

Causes skin irritation

-

Causes serious eye irritation

-

Harmful if inhaled

References

2-Bromo-3-hydroxybenzaldehyde molecular weight and formula

An In-Depth Technical Guide to 2-Bromo-3-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on its molecular structure, weight, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Properties

This compound is an organic compound that serves as a valuable building block in the synthesis of more complex molecules.[1] Its structure consists of a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a formyl (aldehyde) group.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrO₂ | [2][3][4][5] |

| Molecular Weight | 201.02 g/mol | [2][3][4] |

| CAS Number | 196081-71-7 | [1][2][3][4] |

| Physical Form | Solid | [6] |

| Melting Point | 149-153°C | [6] |

Synthesis

The synthesis of this compound can be achieved through the bromination of 3-hydroxybenzaldehyde (B18108).[1][4] Contrary to some literature reports which might suggest the formation of other isomers, this compound can be successfully synthesized and isolated.[7]

Experimental Protocol: Synthesis from 3-Hydroxybenzaldehyde

This protocol details a general procedure for the synthesis of this compound.[1][4]

Materials:

-

3-hydroxybenzaldehyde

-

Iron powder

-

Sodium acetate (B1210297)

-

Acetic acid

-

Bromine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice water

Procedure:

-

A suspension of 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) is prepared in acetic acid (40 mL).[1]

-

The mixture is warmed until a clear solution is formed and then cooled to room temperature.[1]

-

A solution of bromine in glacial acetic acid (10 mL) is added dropwise to the mixture over a period of 15 minutes.[1]

-

The reaction mixture is stirred for an additional 2 hours after the dropwise addition is complete.[1]

-

Upon completion, the reaction mixture is poured into ice water.[1]

-

The product is extracted with dichloromethane (3 x 50 mL).[1]

-

The combined organic phases are dried over anhydrous Na₂SO₄ and then concentrated.[1]

-

The resulting residue is recrystallized from dichloromethane to yield the final product, this compound.[1]

This procedure yields the target product, which can be characterized by techniques such as ¹H NMR spectroscopy.[1]

Applications

This compound is utilized as a reactant in the preparation of benzoxaboroles, which have shown potential as antimalarial agents.[1] It has also been used in the synthesis of other complex organic molecules, such as 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene.[7]

Visualized Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory procedures should be conducted with appropriate safety precautions.

References

- 1. This compound | 196081-71-7 [chemicalbook.com]

- 2. This compound | C7H5BrO2 | CID 3714674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 196081-71-7 this compound AKSci J94161 [aksci.com]

- 7. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 2-Bromo-3-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-hydroxybenzaldehyde is a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other functional materials. A thorough understanding of its solubility in various solvents is paramount for efficient reaction design, purification, formulation, and overall process optimization. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative data in public literature, this document outlines the general solubility profile based on its chemical structure, presents qualitative information, and offers a detailed experimental protocol for its precise determination in common laboratory solvents.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its behavior in both chemical and biological systems. Factors such as polarity, hydrogen bonding capability, and molecular size dictate the extent to which a solute dissolves in a solvent. This compound possesses a polar aromatic ring substituted with a bromine atom, a hydroxyl group, and an aldehyde group. This combination of functional groups allows for a range of intermolecular interactions, leading to varied solubility across different solvent classes.

Predicted and Qualitative Solubility Profile

Lower molecular weight aldehydes and ketones are generally miscible with water due to their ability to form hydrogen bonds.[1][2] However, as the molecular mass and the size of the non-polar alkyl or aryl part of the molecule increase, water solubility tends to decrease.[1][3] Aldehydes and ketones are typically soluble in a wide range of organic solvents.[1][4][5] For a structurally similar compound, 3-Bromo-2-hydroxybenzaldehyde, it has been noted to be soluble in methanol (B129727).[6]

Table 1: Qualitative and Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted/Qualitative Solubility | Notes |

| Water | Protic, Polar | Sparingly Soluble to Insoluble | The presence of polar functional groups may allow for minimal solubility, but the overall aromatic structure likely limits it. |

| Methanol | Protic, Polar | Soluble | The hydroxyl group of methanol can hydrogen bond with the solute. Solubility is expected to be good. |

| Ethanol | Protic, Polar | Soluble | Similar to methanol, good solubility is anticipated. |

| Acetone (B3395972) | Aprotic, Polar | Soluble | The polar carbonyl group of acetone can interact with the polar groups of the solute. |

| Ethyl Acetate | Aprotic, Moderately Polar | Soluble | Expected to be a good solvent for this compound. |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Soluble | The organic nature of the compound suggests good solubility. |

| Chloroform | Aprotic, Nonpolar | Soluble | Similar to DCM, it is expected to be a suitable solvent. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Very Soluble | Similar to DMSO, DMF is expected to be an excellent solvent for this compound. |

Note: This table is intended as a guideline. Experimental verification is necessary for quantitative applications.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the isothermal shake-flask method.[7] This method involves allowing a surplus of the solid compound to reach equilibrium with the solvent at a constant temperature.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Add a known volume or mass of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.[8]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.

-

Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

-

Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor used during sample preparation.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common laboratory solvents is not extensively documented, its chemical structure suggests good solubility in polar organic solvents and limited solubility in water. For applications requiring precise solubility values, experimental determination is essential. The provided isothermal shake-flask protocol offers a reliable and robust method for obtaining this critical data, thereby facilitating the effective use of this versatile compound in research and development.

References

- 1. byjus.com [byjus.com]

- 2. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-Bromo-2-hydroxybenzaldehyde CAS#: 1829-34-1 [m.chemicalbook.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-3-hydroxybenzaldehyde. The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound, which serves as a valuable intermediate in organic synthesis. This document details experimental protocols for NMR analysis and presents the spectral data in a clear, tabular format for ease of reference.

Chemical Structure and Atom Numbering

To facilitate the discussion of NMR data, the chemical structure of this compound with standardized atom numbering is provided below. This numbering is used for the assignment of signals in the corresponding NMR spectra.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Bromo-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2-Bromo-3-hydroxybenzaldehyde. The information herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document summarizes the predicted vibrational frequencies, outlines a general experimental protocol for acquiring an IR spectrum, and illustrates the relationship between the molecule's functional groups and their spectral signatures.

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3400-3200 | O-H (Phenolic) | Stretching (intramolecular hydrogen-bonded) | Broad, Medium |

| 3100-3000 | C-H (Aromatic) | Stretching | Medium to Weak |

| 2850-2820 & 2750-2720 | C-H (Aldehyde) | Stretching (Fermi Resonance Doublet) | Medium to Weak |

| ~1685 | C=O (Aromatic Aldehyde) | Stretching | Strong |

| 1600-1450 | C=C (Aromatic) | Stretching | Medium to Strong |

| ~1250 | C-O (Phenolic) | Stretching | Strong |

| Below 800 | C-Br | Stretching | Medium to Strong |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and the specific intermolecular interactions.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and effective method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

Objective: To obtain a high-quality infrared spectrum of this compound for structural elucidation and identification.

Materials and Instrumentation:

-

This compound sample

-

FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean and properly aligned according to the manufacturer's instructions.

-

Background Spectrum Acquisition: Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[1]

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.[1]

-

Data Processing: The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. If necessary, perform a baseline correction and ATR correction using the spectrometer's software.[1]

-

Cleaning: Retract the pressure clamp and carefully remove the sample from the ATR crystal using a spatula. Clean the crystal surface with a lint-free wipe dampened with an appropriate solvent.

Visualizations

The following diagrams illustrate the experimental workflow for obtaining the IR spectrum and the correlation between the functional groups of this compound and their characteristic IR absorption bands.

References

Mass Spectrometry Analysis of 2-Bromo-3-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2-Bromo-3-hydroxybenzaldehyde, a key chemical intermediate. This document outlines expected mass spectral data, a detailed experimental protocol for analysis, and a logical workflow for its application in research and development.

Physicochemical Properties and Expected Mass Spectral Data

This compound possesses the molecular formula C₇H₅BrO₂.[1][2] Its molecular weight is approximately 201.02 g/mol , with a monoisotopic mass of 199.94729 Da.[1] Due to the presence of bromine, its mass spectrum is expected to exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

While a publicly available mass spectrum for this compound is not readily found, a theoretical fragmentation pattern can be predicted based on its structure and common fragmentation pathways for aromatic aldehydes and phenols.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Formula | Proposed Fragment | Notes |

| 200/202 | [C₇H₅BrO₂]⁺ | Molecular Ion (M⁺) | Characteristic 1:1 isotopic pattern for bromine. |

| 199/201 | [C₇H₄BrO₂]⁺ | [M-H]⁺ | Loss of a hydrogen radical. |

| 171/173 | [C₆H₄BrO]⁺ | [M-CHO]⁺ | Loss of the formyl radical, a common fragmentation for benzaldehydes. |

| 121 | [C₇H₅O₂]⁺ | [M-Br]⁺ | Loss of the bromine radical. |

| 93 | [C₆H₅O]⁺ | [M-Br-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Br]⁺ ion. |

| 77 | [C₆H₅]⁺ | Phenyl Cation | A common fragment in aromatic compounds. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

2.1. Sample Preparation

-

Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as methanol (B129727) or acetonitrile.

-

Working Standard: Dilute the stock solution to a final concentration of 10-100 µg/mL using the same solvent.

2.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC system or equivalent.

-

Column: J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-300.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

2.3. Data Acquisition and Analysis

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the identified peak, looking for the characteristic molecular ion pair and predicted fragment ions.

Visualizing Workflows and Fragmentation

3.1. General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of a chemical intermediate like this compound in a drug development setting.

Caption: General workflow for GC-MS analysis.

3.2. Predicted Fragmentation Pathway

The diagram below illustrates the predicted electron ionization fragmentation pathway for this compound.

Caption: Predicted EI fragmentation of this compound.

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While empirical data will ultimately provide the most accurate fragmentation pattern, the information presented here serves as a robust starting point for researchers and scientists in the field.

References

Material Safety Data Sheet (MSDS) for 2-Bromo-3-hydroxybenzaldehyde

An In-depth Technical Guide to the

This technical guide provides a comprehensive overview of the safety and handling information for 2-Bromo-3-hydroxybenzaldehyde (CAS No. 196081-71-7). The information is compiled from various sources to assist researchers, scientists, and drug development professionals in the safe use and management of this compound.

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 196081-71-7[1][2][3] |

| Molecular Formula | C₇H₅BrO₂[1][4] |

| Molecular Weight | 201.02 g/mol [1][4] |

| Synonyms | Benzaldehyde, 2-bromo-3-hydroxy- |

Physical and Chemical Properties

| Property | Value |

| Physical Form | Solid[2] |

| Melting Point | 149-153°C[2] |

| Purity | 95% or higher |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[4]

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Warning | Harmful if swallowed[4][5] |

| Acute Toxicity, Dermal | 4 | H312 | Warning | Harmful in contact with skin[4] |

| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Warning | Causes serious eye irritation[4][5] |

| Acute Toxicity, Inhalation | 4 | H332 | Warning | Harmful if inhaled[4][5] |

| Specific target organ toxicity, single exposure | 3 | H335 | Warning | May cause respiratory irritation[4][5] |

GHS Pictograms

-

Irritant

-

Environmental Hazard

First-Aid Measures

Detailed experimental protocols for the following first-aid measures are based on standard laboratory safety procedures for handling hazardous chemicals.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5] |

| Skin Contact | Immediately wash with plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Get medical help.[5][6] |

Handling and Storage

| Aspect | Recommendations |

| Handling | Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[5][7] |

| Storage | Store in a cool, dry, well-ventilated place.[2] Keep container tightly closed.[5] For long-term storage, an inert atmosphere (e.g., Argon) is recommended.[3] |

Transport Information

| Regulation | Information |

| DOT/IATA | UN Number: UN2811, Hazard Class: 6.1 (Poison), Packing Group: III[2] |

Diagrams

Hazard Response Workflow

The following diagram illustrates the general workflow for responding to an exposure or spill incident involving this compound.

Caption: Emergency response workflow for this compound.

GHS Hazard Relationships

This diagram shows the logical relationship between the GHS hazard statements for this compound.

Caption: GHS hazard statement relationships for the compound.

References

- 1. scbt.com [scbt.com]

- 2. 196081-71-7 this compound AKSci J94161 [aksci.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | C7H5BrO2 | CID 3714674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 196081-71-7 Name: this compound [xixisys.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. benchchem.com [benchchem.com]

Navigating the Safety Profile of 2-Bromo-3-hydroxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key hazards and handling information for 2-Bromo-3-hydroxybenzaldehyde (CAS No. 196081-71-7). The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively.

Chemical and Physical Properties

A fundamental understanding of the physical and chemical properties of this compound is essential for its safe handling and use in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrO₂ | [1][2] |

| Molecular Weight | 201.02 g/mol | [1] |

| Appearance | Yellow Solid | [3] |

| Melting Point | 149-153°C | [4] |

| Odor | Odorless | [3] |

| Purity | min 98% | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302 | Warning | Harmful if swallowed | [1][3] |

| Acute Toxicity, Dermal | 4 | H312 | Warning | Harmful in contact with skin | [1] |

| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation | [1][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Warning | Causes serious eye irritation | [1][3] |

| Acute Toxicity, Inhalation | 4 | H332 | Warning | Harmful if inhaled | [1] |

| Specific target organ toxicity — single exposure | 3 | H335 | Warning | May cause respiratory irritation | [1][3] |

Pictograms:

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk of exposure.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Ensure adequate ventilation to avoid inhalation of dust or vapors. Use only in a well-ventilated area or in a chemical fume hood.[3]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Some suppliers recommend storing under an inert atmosphere (e.g., Argon).[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

First aid measures for different exposure routes.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Workflow for handling a this compound spill.

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of this compound from 3-hydroxybenzaldehyde (B18108).[1]

Materials:

-

3-hydroxybenzaldehyde

-

Iron powder

-

Sodium acetate (B1210297)

-

Acetic acid

-

Bromine

-

Anhydrous Na₂SO₄

-

Ice water

Procedure:

-

Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in acetic acid (40 mL).[1]

-

Warm the mixture until a clear solution is formed, then cool to room temperature.[1]

-

Slowly add a solution of bromine in glacial acetic acid (10 mL) dropwise over 15 minutes.[1]

-

Continue stirring the reaction mixture for 2 hours after the addition is complete.[1]

-

Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).[1]

-

Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate.[1]

-

Recrystallize the residue from dichloromethane to obtain the final product.[1]

Transport Information

This compound is regulated for transport.

| Regulation | UN Number | Hazard Class | Packing Group |

| DOT/IATA | UN2811 | 6.1 (Poison) | III |

Source:[4]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H5BrO2 | CID 3714674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-3-hydroxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Bromo-3-hydroxybenzaldehyde is a substituted aromatic aldehyde that has garnered interest in the field of medicinal chemistry. Its unique substitution pattern, featuring ortho-bromo and meta-hydroxyl groups relative to the aldehyde, provides a versatile scaffold for the synthesis of more complex molecules. The presence of three distinct functional groups—aldehyde, hydroxyl, and bromo—offers multiple reaction sites for chemical modification, making it a valuable intermediate in the synthesis of heterocyclic compounds and other potential drug candidates. This guide aims to consolidate the current knowledge on this compound to support its application in research and drug development.

Physicochemical and Spectroscopic Data

A comprehensive summary of the known physical, chemical, and spectroscopic properties of this compound is presented below. It is important to note that while some data, such as melting point and ¹H NMR, are experimentally determined for the target compound, other data points, particularly boiling point and density, are often predicted or derived from data for its isomers due to a lack of specific experimental values in published literature.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrO₂ | [1][2] |

| Molecular Weight | 201.02 g/mol | [1][2] |

| CAS Number | 196081-71-7 | [1][2] |

| Appearance | Solid | - |

| Melting Point | 149-153 °C | - |

| Boiling Point | ~286.7 °C (Predicted for isomer) | |

| Density | ~1.737 g/cm³ (Predicted for isomer) | |

| Flash Point | 148 °C | [3] |

| Solubility | Soluble in common organic solvents like chloroform, dichloromethane (B109758), and ethyl acetate (B1210297) (inferred from isomer data) |

Spectroscopic Data

The ¹H NMR spectrum of this compound has been reported as follows:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Reference |

| 10.30 | s | 1H | -CHO | [4] |

| 7.54-7.51 | m | 1H | Ar-H | [4] |

| 7.39-7.35 | m | 1H | Ar-H | [4] |

| 7.31-7.27 | m | 1H | Ar-H | [4] |

| 5.90 | s | 1H | -OH | [4] |

Solvent: DMSO-d₆, Frequency: 400 MHz

| Spectroscopic Technique | Data for 3-Bromo-2-hydroxybenzaldehyde (Isomer) / Expected Data |

| ¹³C NMR | No experimental data found for this compound. For comparison, the related compound 6-Bromo-2-hydroxy-3-methoxybenzaldehyde shows characteristic aromatic and carbonyl carbon signals. |

| Infrared (IR) Spectroscopy | No experimental spectrum found. Expected characteristic peaks would include: a broad O-H stretch (~3200-3400 cm⁻¹), a C=O stretch for the aldehyde (~1650-1680 cm⁻¹), and C-Br stretch (~500-600 cm⁻¹). |

| Mass Spectrometry | No experimental spectrum found. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 200 and an M+2 peak at m/z 202 of similar intensity, which is characteristic of a monobrominated compound. |

Experimental Protocols: Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic bromination of 3-hydroxybenzaldehyde (B18108). Below are two detailed experimental protocols adapted from the literature.

Protocol 1: Bromination in Acetic Acid with Iron Powder

This protocol describes a common method for the bromination of 3-hydroxybenzaldehyde.

Materials:

-

3-hydroxybenzaldehyde

-

Iron powder

-

Sodium acetate

-

Acetic acid

-

Bromine

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in acetic acid (40 mL).

-

Warm the suspension until a clear solution is formed, then cool to room temperature.

-

Slowly add a solution of bromine (10 mL) in glacial acetic acid dropwise over 15 minutes.

-

Stir the reaction mixture for an additional 2 hours at room temperature.

-

Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the residue from dichloromethane to yield this compound.[4]

Protocol 2: Alternative Bromination and Purification

This protocol provides a variation in the work-up and purification procedure.

Materials:

-

3-hydroxybenzaldehyde

-

Sodium acetate (AcONa)

-

Iron powder

-

Bromine (Br₂)

-

Acetic acid (AcOH)

-

Ethyl acetate

-

Saturated aqueous Na₂S₂O₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a stirred suspension of 3-hydroxybenzaldehyde (4.88 g, 40.0 mmol), sodium acetate (6.56 g, 80.0 mmol), and iron powder (167 mg, 3.00 mmol) in acetic acid (36 mL), add a solution of bromine (7.35 g, 46.0 mmol) in acetic acid (8 mL) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 5 hours under an inert atmosphere.

-

Filter the reaction mixture through Celite® using ethyl acetate.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with saturated aqueous Na₂S₂O₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography (hexane-ethyl acetate) to afford this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from 3-hydroxybenzaldehyde.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its utility is primarily demonstrated in the construction of heterocyclic systems and as a scaffold for further functionalization.

Precursor to Antimalarial Agents

A significant application of this compound is its use as a reactant in the preparation of a class of benzoxaboroles, which have been investigated as potent antimalarial agents.[4] The unique arrangement of the bromo and hydroxyl groups allows for specific cyclization reactions to form the core benzoxaborole structure.

Potential in Cancer Research

While direct biological activity data for this compound is limited, its derivatives are of interest in oncology. Substituted benzaldehydes are known to be precursors for compounds with potential anti-cancer properties. For instance, some derivatives have been shown to inhibit the growth of cancer cells and may act on pathways related to angiogenesis by inhibiting nitric oxide production.[3]

Building Block for Novel Compounds

The reactivity of the aldehyde, hydroxyl, and bromo functionalities makes this compound a versatile building block in synthetic organic chemistry. The aldehyde can undergo condensation reactions to form Schiff bases and other imine derivatives. The hydroxyl group can be alkylated or acylated, and the bromo substituent can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce further complexity into the molecular structure. These reactions open avenues for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a valuable and versatile intermediate for chemical synthesis, particularly in the realm of medicinal chemistry. While a complete experimental dataset for all its physicochemical and spectroscopic properties is not yet available in the public domain, the existing information on its synthesis and reactivity provides a solid foundation for its use in research and development. Its demonstrated role as a precursor to antimalarial compounds highlights its potential in the development of new therapeutic agents. Further exploration of the reactivity of this compound and the biological activities of its derivatives is warranted to fully exploit its potential in drug discovery. This guide serves as a foundational resource for researchers looking to utilize this compound in their synthetic and medicinal chemistry endeavors.

References

Methodological & Application

Synthesis of 2-Bromo-3-hydroxybenzaldehyde from m-hydroxybenzaldehyde

Application Note: Synthesis of 2-Bromo-3-hydroxybenzaldehyde

Topic: A Detailed Protocol for the Regioselective Bromination of m-Hydroxybenzaldehyde Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable substituted aromatic aldehyde used as a precursor in the synthesis of various pharmaceutical and bioactive molecules. Its synthesis typically involves the electrophilic aromatic substitution of m-hydroxybenzaldehyde. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl (-OH) and formyl (-CHO) groups on the benzene (B151609) ring. The hydroxyl group is an activating ortho-, para-director, while the formyl group is a deactivating meta-director. Consequently, the bromination can lead to a mixture of isomers.[1] This protocol details a specific method for the synthesis of this compound using bromine in acetic acid, catalyzed by iron powder.[2]

Reaction Scheme

The overall chemical transformation is the bromination of m-hydroxybenzaldehyde at the position ortho to the hydroxyl group and meta to the formyl group.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound.[2]

Materials:

-

m-Hydroxybenzaldehyde (C₇H₆O₂)

-

Iron powder (Fe)

-

Sodium acetate (B1210297) (NaOAc)

-

Glacial acetic acid (CH₃COOH)

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 3-hydroxybenzaldehyde (B18108) (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in glacial acetic acid (40 mL).[2]

-

Dissolution: Gently warm the suspension with stirring until a clear solution is formed.[1]

-

Cooling: Cool the solution to room temperature.[2]

-

Bromination: Slowly add a solution of bromine in glacial acetic acid (10 mL) dropwise to the mixture over 15 minutes using a dropping funnel.[2]

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.[2]

-

Quenching and Extraction: Pour the reaction mixture into ice water and extract the product with dichloromethane (3 x 50 mL).[2]

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[2]

-

Purification: Recrystallize the resulting residue from dichloromethane to yield the pure this compound.[2]

Data Presentation

Quantitative data related to the reactants, product, and experimental outcomes are summarized below.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| m-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 100-83-4 |

| This compound | C₇H₅BrO₂ | 201.02 | 196081-71-7[2] |

Table 2: Summary of Experimental Parameters and Results

| Parameter | Value | Reference |

| Mass of m-Hydroxybenzaldehyde | 5 g (0.04 mol) | [2] |

| Mass of Iron Powder | 172 mg (3 mmol) | [2] |

| Mass of Sodium Acetate | 6.72 g (0.08 mol) | [2] |

| Reaction Time | 2 hours | [2] |

| Product Yield | 2.3 g (28%) | [2] |

| Appearance | Solid | [2] |

Table 3: ¹H NMR Spectroscopic Data for this compound

The product was characterized by ¹H NMR spectroscopy.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.30 | Singlet (s) | 1H | Aldehyde (-CHO) |

| 7.54-7.51 | Multiplet (m) | 1H | Aromatic (Ar-H) |

| 7.39-7.35 | Multiplet (m) | 1H | Aromatic (Ar-H) |

| 7.31-7.27 | Multiplet (m) | 1H | Aromatic (Ar-H) |

| 5.90 | Singlet (s) | 1H | Hydroxyl (-OH) |

| Solvent: DMSO-d₆, Frequency: 400 MHz[2] |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The bromination of 3-hydroxybenzaldehyde can yield other isomers, notably 2-bromo-5-hydroxybenzaldehyde.[3] The conditions outlined in this protocol, particularly the use of an iron catalyst in acetic acid, are intended to favor the formation of the 2-bromo-3-hydroxy isomer.[1][2] The reported yield of 28% suggests that the formation of side products or incomplete reaction may occur.[2] Therefore, careful purification of the crude product by recrystallization is crucial to isolate the desired compound. The identity and purity of the final product should be confirmed using appropriate analytical techniques, such as NMR spectroscopy and melting point analysis.

Safety Precautions

-

Bromine is highly corrosive, toxic, and volatile. All manipulations involving bromine must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

Always exercise caution when heating organic solvents.

References

Application Notes and Protocols for the Bromination of 3-Hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the bromination of 3-hydroxybenzaldehyde (B18108), a key reaction in the synthesis of valuable intermediates for pharmaceuticals and other bioactive molecules. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions, leading to the formation of different isomers. This application note focuses on the synthesis of two major products: 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde (B121625).

Introduction

The bromination of 3-hydroxybenzaldehyde is a classic example of electrophilic aromatic substitution on a disubstituted benzene (B151609) ring. The outcome of the reaction is directed by the electronic properties of the hydroxyl (-OH) and formyl (-CHO) groups. The hydroxyl group is an activating ortho-, para-director, while the formyl group is a deactivating meta-director. Consequently, the reaction can yield a mixture of isomers, with the reaction conditions playing a critical role in the selective synthesis of a desired product.[1] Careful control of reagents and reaction parameters allows for the targeted synthesis of specific brominated 3-hydroxybenzaldehyde derivatives.

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound and 2-bromo-5-hydroxybenzaldehyde under different experimental conditions.

| Target Product | Brominating Agent | Solvent | Catalyst/Additive | Reaction Time | Temperature | Yield (%) |

| This compound | Bromine | Acetic Acid | Iron powder, Sodium acetate (B1210297) | 2 hours | Room Temperature | 28 |

| This compound | Bromine | Acetic Acid | Iron powder, Sodium acetate | 5 hours | Room Temperature | 44 |

| 2-bromo-5-hydroxybenzaldehyde | Bromine | Dichloromethane (B109758) | None | Overnight | 35°C | 63 |

| 2-bromo-5-hydroxybenzaldehyde | Boron tribromide (demethylation) | Dichloromethane | None | 3 hours | 25°C | 90.9 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of this compound from 3-hydroxybenzaldehyde using bromine in acetic acid.[1][2]

Materials:

-

3-hydroxybenzaldehyde

-

Iron powder

-

Sodium acetate

-

Glacial acetic acid

-

Bromine

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ice

Equipment:

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Heating mantle or water bath

-

Apparatus for extraction (separatory funnel)

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, suspend 5 g (0.04 mol) of 3-hydroxybenzaldehyde, 172 mg (3 mmol) of iron powder, and 6.72 g (0.08 mol) of sodium acetate in 40 mL of acetic acid.[2]

-

Gently warm the suspension until a clear solution is formed.[1]

-

Cool the solution to room temperature.

-

Slowly add a solution of bromine in 10 mL of glacial acetic acid dropwise to the mixture over a period of 15 minutes.[2]

-

After the addition is complete, continue to stir the reaction mixture for 2 to 5 hours.

-

Upon completion of the reaction, pour the mixture into ice water.

-

Extract the product with dichloromethane (3 x 50 mL).[2]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the residue from dichloromethane to obtain the purified this compound.[2]

Protocol 2: Synthesis of 2-bromo-5-hydroxybenzaldehyde

This protocol describes the synthesis of 2-bromo-5-hydroxybenzaldehyde via direct bromination of 3-hydroxybenzaldehyde in dichloromethane.[3]

Materials:

-

3-hydroxybenzaldehyde

-

Dichloromethane (CH2Cl2)

-

Bromine

-

n-heptane

Equipment:

-

Four-necked, round-bottomed flask (5 L)

-

Overhead stirrer

-

Temperature probe

-

Dosing funnel

-

Condenser tube

-

Brinell funnel

-

Vacuum drying apparatus

Procedure:

-

Suspend 120 g (0.98 mol) of 3-hydroxybenzaldehyde in 2400 mL of dichloromethane in a 5 L four-necked, round-bottomed flask.

-

Heat the mixture to 35-40 °C to completely dissolve the starting material.[3]

-

Slowly add 52 mL (1.0 mol) of bromine dropwise through the addition funnel, maintaining the reaction temperature between 35-38°C.[3]

-

After the addition, stir the reaction mixture at 35 °C overnight.[3]

-

Slowly cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour at this temperature.[3]

-

Collect the precipitated solid by filtration through a Brinell funnel.

-

Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.[3]

-

Dry the resulting solid under vacuum at room temperature to yield 2-bromo-5-hydroxybenzaldehyde.[3]

Visualizations

Signaling Pathways and Logical Relationships

The regioselectivity of the bromination of 3-hydroxybenzaldehyde is governed by the directing effects of the hydroxyl and formyl substituents on the aromatic ring. The hydroxyl group is an ortho-, para-director, while the formyl group is a meta-director. The interplay of these effects determines the position of bromination.

Caption: Directing effects in the bromination of 3-hydroxybenzaldehyde.

Experimental Workflows

Caption: Workflow for the synthesis of this compound.

References

Reaction mechanism for 2-Bromo-3-hydroxybenzaldehyde synthesis

An in-depth guide to the synthesis of 2-Bromo-3-hydroxybenzaldehyde, a valuable intermediate in pharmaceutical and fine chemical synthesis. This document outlines the underlying reaction mechanism, provides a detailed experimental protocol, and presents key quantitative data for researchers and professionals in drug development.

Application Notes

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis of this compound is primarily achieved through the direct bromination of 3-hydroxybenzaldehyde (B18108). This reaction is a classic example of electrophilic aromatic substitution, where an electrophile (in this case, a bromine cation or a polarized bromine molecule) attacks the electron-rich benzene (B151609) ring.

The regioselectivity of the reaction is governed by the two substituents already present on the ring: the hydroxyl (-OH) group and the formyl (-CHO) group.

-

Hydroxyl (-OH) Group: This is a strongly activating group and an ortho, para-director. It increases the electron density of the aromatic ring, particularly at the positions ortho (C2, C4) and para (C6) to itself, making these sites more susceptible to electrophilic attack.

-

Formyl (-CHO) Group: This is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive towards electrophiles.

The directing effects of the powerful activating -OH group dominate the reaction. Therefore, the incoming bromine electrophile is directed to the positions ortho and para to the hydroxyl group. The C2 position is ortho to the -OH group and meta to the -CHO group, making it a favorable site for substitution.[1] While other isomers like 2-bromo-5-hydroxybenzaldehyde (B121625) can also form, the specific conditions outlined in the protocol below favor the formation of the desired this compound.[2]

Reaction Mechanism Workflow

The diagram below illustrates the key steps in the electrophilic bromination of 3-hydroxybenzaldehyde.

Caption: Workflow of the electrophilic bromination mechanism.

Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of this compound.[3]

Materials and Equipment:

-

500 mL three-necked flask

-

Stirring apparatus

-

Dropping funnel

-

Heating mantle and thermometer

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

-

3-hydroxybenzaldehyde

-

Iron powder

-

Sodium acetate (B1210297)

-

Glacial acetic acid

-

Bromine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: To a 500 mL three-necked flask, add 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol). Add 40 mL of glacial acetic acid to suspend the solids.

-

Dissolution: Gently warm the suspension with stirring until a clear solution is formed.

-

Cooling: Cool the solution to room temperature.

-

Bromine Addition: Prepare a solution of bromine in 10 mL of glacial acetic acid. Slowly add this bromine solution dropwise to the reaction mixture over a period of 15 minutes.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2 hours.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into a beaker containing ice water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Work-up: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. Recrystallize the resulting residue from dichloromethane to yield the pure this compound product.[3]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the synthesis protocol.

| Parameter | Value | Moles / Molar Ratio | Reference |

| Starting Material | |||

| 3-Hydroxybenzaldehyde | 5 g | 0.04 mol (1.0 eq) | [3] |

| Reagents | |||

| Bromine | ~2.3 mL (in 10 mL AcOH) | ~0.046 mol (1.15 eq) | [3] |

| Iron Powder (Catalyst) | 172 mg | 3 mmol (0.075 eq) | [3] |

| Sodium Acetate | 6.72 g | 0.08 mol (2.0 eq) | [3] |

| Glacial Acetic Acid (Solvent) | 40 mL + 10 mL | - | [3] |

| Reaction Conditions | |||

| Temperature | Room Temperature (~20 °C) | - | [3] |

| Reaction Time | ~2.25 hours | - | [3] |

| Outcome | |||

| Product Yield | 2.3 g | 28% | [3] |

| Alternate Reported Yield | - | 44% | [3] |

Process Flow Diagram

This diagram outlines the complete experimental workflow from setup to final product isolation.

Caption: Step-by-step experimental workflow for synthesis.

References

Purifying 2-Bromo-3-hydroxybenzaldehyde: A Guide for Researchers

Application Notes and Protocols for the Purification of 2-Bromo-3-hydroxybenzaldehyde, a Key Intermediate in Pharmaceutical Synthesis

For researchers, scientists, and professionals engaged in drug development, the purity of chemical intermediates is paramount. This compound, a crucial building block in the synthesis of a variety of pharmaceutical compounds, often requires rigorous purification to remove byproducts and unreacted starting materials. This document provides detailed application notes and protocols for the most common purification techniques for this compound: recrystallization and column chromatography.

Introduction